2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol
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Overview
Description
2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a butylamino chain, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 4-(4-Propan-2-ylphenoxy)butylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of phenoxy derivatives .
Scientific Research Applications
2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, modulating their activity. The butylamino chain and ethanol moiety may also play roles in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone
- 2-{[4-(4-isopropylphenoxy)butyl]amino}ethanol
- Pinacol boronic esters
Uniqueness
2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-propan-2-ylphenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13(2)14-5-7-15(8-6-14)18-12-4-3-9-16-10-11-17/h5-8,13,16-17H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOGHQQRLAPFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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